2,6-Dichlorophenethyl Alcohol
Overview
Description
2,6-Dichlorophenethyl alcohol is a chemical compound with the CAS Number: 30595-79-0 . It has a molecular weight of 191.06 and its IUPAC name is 2-(2,6-dichlorophenyl)ethanol .
Molecular Structure Analysis
The InChI code for 2,6-Dichlorophenethyl alcohol is 1S/C8H8Cl2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2 . This indicates that the molecule consists of 8 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom .The physical form is solid and it is stored in a sealed, dry room .
Scientific Research Applications
Green Catalysis and Environmental Applications
Research in green chemistry has demonstrated the utility of water-soluble palladium(II) complexes for the selective aerobic oxidation of a wide range of alcohols, including 2,6-Dichlorophenethyl Alcohol derivatives, to aldehydes, ketones, and carboxylic acids in water-alcohol systems. This process is notable for its economic and environmental benefits, utilizing water as a solvent and air as the oxidant (ten Brink GJ, Arends, Sheldon, 2000).
Photocatalysis and Water Treatment
Another significant application is in the photocatalytic removal of chlorophenols from water, exploiting commercial ZnO powder. The process, optimized for the degradation of 2,4,6-trichlorophenol, a compound structurally related to 2,6-Dichlorophenethyl Alcohol, highlights the potential for treating water pollutants efficiently under specific conditions, thus contributing to environmental protection (Gaya, Abdullah, Hussein, Zainal, 2010).
Biotransformation and Synthesis of Chiral Intermediates
The synthesis of chiral intermediates for pharmaceutical applications through biotransformation is a rapidly growing area of research. One study demonstrated the effective biocatalytic reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol in submerged culture of Alternaria alternata, showcasing the potential of microbial systems in producing high-value chiral alcohols with excellent enantiomeric excess (E. B. Kurbanoğlu, M. Taskin, K. Zilbeyaz, I. Hasenekoglu, 2009). Similarly, a new Acinetobacter sp. isolate was found capable of highly enantioselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a chiral intermediate of Miconazole, indicating the utility of biotransformation in synthesizing complex molecules (Yan-Li Miao, Yuewang Liu, Yushu He, Pu Wang, 2019).
Advanced Chemical Synthesis
Research has also explored the synthesis of (S)-1-(2-chlorophenyl)ethanol and its derivatives for various applications, including as intermediates in the production of chemotherapeutic drugs. Innovative methods for scale-up and intensification of bioproduction, as well as economic evaluations, have been conducted to improve the efficiency and reduce costs of production processes, indicating the relevance of 2,6-Dichlorophenethyl Alcohol derivatives in the pharmaceutical industry (T. Eixelsberger et al., 2013).
properties
IUPAC Name |
2-(2,6-dichlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQPKQUIKJDGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370123 | |
Record name | 2,6-Dichlorophenethyl Alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorophenethyl Alcohol | |
CAS RN |
30595-79-0 | |
Record name | 2,6-Dichlorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30595-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichlorophenethyl Alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,6-Dichlorophenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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